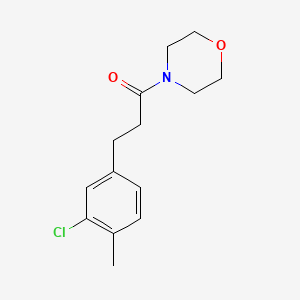![molecular formula C12H15ClN2O B7473399 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea, also known as CCPMU, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and has been found to possess interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves its interaction with the GABA-A receptor. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea binds to the receptor and enhances the inhibitory effect of GABA, which results in an overall decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have several interesting biochemical and physiological effects. In addition to its inhibitory effect on the GABA-A receptor, 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has also been found to have an inhibitory effect on the voltage-gated sodium channels. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. One area of research is in the development of new drugs based on the structure of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. Another area of research is in the study of the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, the potential use of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea in the treatment of pain is an area of ongoing research.
Synthesemethoden
The synthesis of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea involves the reaction between 2-chlorobenzylamine and cyclopropyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea. This method of synthesis has been reported to yield high purity and yield of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in various scientific research applications. One of the major areas of research is in the field of neuroscience. 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of neuronal excitability. This property of 1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential use in the treatment of anxiety and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-15(12(16)14-10-6-7-10)8-9-4-2-3-5-11(9)13/h2-5,10H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIMNMZLPUJHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)


